Clopidogrel

Catalog No.
S001841
CAS No.
113665-84-2
M.F
C16H16ClNO2S
M. Wt
321.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clopidogrel

CAS Number

113665-84-2

Product Name

Clopidogrel

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1

InChI Key

GKTWGGQPFAXNFI-HNNXBMFYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

clopidogrel, clopidogrel besilate, clopidogrel besylate, clopidogrel bisulfate, clopidogrel hydrochloride, Clopidogrel Mepha, clopidogrel napadisilate, clopidogrel Sandoz, clopidogrel, (+)(S)-isomer, clopidogrel-Mepha, Iscover, PCR 4099, PCR-4099, Plavix, SC 25989C, SC 25990C, SR 25989

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

The exact mass of the compound Clopidogrel is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 51 mg/l at 25 °c (est)15.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 748298. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2C19 Inhibitors - Ticlopidine. It belongs to the ontological category of thienopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Reducing Atherosclerotic Events

A significant body of research explores Clopidogrel's efficacy in preventing atherosclerotic events, which occur due to the buildup of plaque in arteries. Studies like the CAPRIE trial (Clopidogrel vs. Aspirin in Patients at Risk of Ischemic Events) demonstrated that Clopidogrel was more effective than Aspirin in reducing the risk of stroke, myocardial infarction (heart attack), and vascular death in patients with a history of stroke, heart attack, or peripheral arterial disease [].

Comparison with Other Antiplatelet Drugs

Research also compares Clopidogrel's effectiveness with other antiplatelet drugs. For instance, studies like the CLASSICS trial (Clopidogrel vs. Ticlopidine After Stent Implantation for Coronary Artery Revascularization) showed that Clopidogrel offered similar efficacy to Ticlopidine (another antiplatelet drug) in preventing adverse cardiac events following coronary artery stent placement, but with better tolerability [].

Clopidogrel is an antiplatelet medication primarily used to prevent blood clots in patients with cardiovascular diseases. Its chemical formula is C16H16ClNO2SC_{16}H_{16}ClNO_{2}S, and it has a molar mass of approximately 321.82 g/mol . Clopidogrel is classified as a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, into an active thiol-containing metabolite that irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting their aggregation .

  • Bleeding Risk: Clopidogrel increases the risk of bleeding, a significant side effect []. This is because it inhibits platelet function, essential for blood clotting.
  • CYP2C19 Genotype: The effectiveness of clopidogrel can be influenced by a person's CYP2C19 genotype []. Individuals with certain genetic variations may have a reduced response to the medication.
  • Drug Interactions: Clopidogrel can interact with other medications, including other antiplatelet drugs and anticoagulants, potentially increasing the risk of bleeding [].

Clopidogrel undergoes a two-step metabolic activation process:

  • First Step: Clopidogrel is oxidized by cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP1A2, and CYP2B6) to form a 2-oxo-clopidogrel intermediate.
  • Second Step: This intermediate is further metabolized to the active thiol metabolite, which then covalently binds to the P2Y12 receptor on platelets .

The active metabolite's formation can be affected by genetic polymorphisms in the CYP2C19 gene, leading to variability in patient responses .

The primary biological activity of clopidogrel is its ability to inhibit platelet aggregation. By irreversibly binding to the P2Y12 receptor, clopidogrel prevents adenosine diphosphate from activating the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation . This inhibition lasts for the lifespan of the platelets (approximately 7 to 10 days), making clopidogrel effective in reducing the risk of thrombotic events such as myocardial infarction and stroke .

Clopidogrel synthesis typically involves several steps:

  • Formation of Thiophene Derivatives: Starting materials undergo cyclization and functional group modifications to form thiophene derivatives.
  • Acetylation: The thiophene compound is then acetylated to introduce the necessary functional groups.
  • Sulfonation: The final step involves sulfonation to yield clopidogrel bisulfate, which enhances its solubility and stability .

These synthetic pathways can vary based on specific laboratory conditions and desired yields.

Clopidogrel is widely used in clinical settings for:

  • Cardiovascular Disease Management: It is prescribed for patients with a history of myocardial infarction, stroke, or peripheral arterial disease.
  • Post-Stent Placement: Clopidogrel is commonly administered after percutaneous coronary interventions (such as stent placement) to prevent thrombosis.
  • Combination Therapy: It may be used alongside other antiplatelet agents or anticoagulants for enhanced efficacy in high-risk patients .

Clopidogrel has several notable interactions:

  • Drug Interactions: Co-administration with proton pump inhibitors (like omeprazole) can reduce the effectiveness of clopidogrel due to competitive inhibition of CYP2C19 .
  • Genetic Variability: Individuals with polymorphisms in the CYP2C19 gene exhibit reduced metabolism of clopidogrel, leading to decreased levels of the active metabolite and increased risk of adverse cardiovascular events .
  • Food Interactions: Food intake can significantly affect the bioavailability of clopidogrel; for instance, a meal can decrease the absorption of its active metabolite by about 57% .

Several compounds exhibit similar pharmacological properties to clopidogrel. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
PrasugrelIrreversible P2Y12 inhibitorFaster onset of action compared to clopidogrel
TicagrelorReversible P2Y12 inhibitorRapidly absorbed; does not require metabolic activation
AspirinInhibits cyclooxygenase (COX)Primarily inhibits thromboxane A2 production
DipyridamoleInhibits phosphodiesterase; increases adenosine levelsOften used in combination with other antiplatelet agents

Clopidogrel's uniqueness lies in its irreversible binding mechanism and reliance on metabolic activation via cytochrome P450 enzymes, which can lead to significant variability in patient response based on genetic factors .

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

Clopidogrel represents a complex chiral pharmaceutical compound requiring precise systematic nomenclature according to International Union of Pure and Applied Chemistry conventions. The complete International Union of Pure and Applied Chemistry name for clopidogrel is methyl (2S)-2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetate [1] [2]. This systematic nomenclature precisely defines the structural arrangement, incorporating the stereochemical designation, substitution pattern, and core heterocyclic framework. An alternative systematic name used in pharmaceutical literature describes the compound as thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (S)- [3] [4].

The compound is formally registered under Chemical Abstracts Service registry number 113665-84-2 [1] [2] [3] [4], establishing its unique chemical identity in global databases. Additional identification codes include PubChem Compound Identifier 60606 [1] [5] and ChemSpider identifier 54632 [6] [7], facilitating cross-referencing across chemical information systems. The International Chemical Identifier Key GKTWGGQPFAXNFI-HNNXBMFYSA-N [2] provides a unique hash-based identifier, while the Simplified Molecular Input Line Entry System notation [H]C@@(C(=O)OC)C1=CC=CC=C1Cl [2] encodes the complete molecular structure including stereochemical information.

(S)-Stereochemical Configuration Analysis

The stereochemical configuration of clopidogrel represents a critical structural feature determining its pharmacological activity. The compound possesses a single chiral center located at the α-carbon (C-2 position) of the acetate side chain, which exhibits the S-absolute configuration [8] [9] [6]. This stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the α-carbon bearing four different substituents creates the sole stereogenic center within the molecule [9] [6].

The stereochemical configuration significantly influences molecular conformation and binding interactions. Nuclear magnetic resonance studies of clopidogrel active metabolites revealed that the S-configuration at C-7 position and Z-configuration at the C3-C16 double bond are essential for biological activity [8] [10]. Only one stereoisomer among eight possible metabolite configurations retained antiplatelet activity, emphasizing the critical importance of absolute stereochemical configuration [8] [10].

Thieno[3,2-c]pyridine Core Structure

The thieno[3,2-c]pyridine core structure constitutes the fundamental heterocyclic framework of clopidogrel, representing a fused bicyclic system comprising a thiophene ring annulated to a tetrahydropyridine ring [1] [12] [13]. This core scaffold belongs to the thienopyridine class of compounds, characterized by the specific [3,2-c] fusion pattern indicating that the thiophene ring is fused to the pyridine ring at the 3,2-positions relative to the pyridine nitrogen and the c-position relative to the thiophene sulfur [12] [13].

The thieno[3,2-c]pyridine system exhibits partial aromaticity, with the thiophene component maintaining full aromatic character while the pyridine ring exists in a saturated tetrahydro form [12] [13]. This structural arrangement creates distinct electronic properties, where the thiophene ring contributes electron density through sulfur lone pairs, while the tetrahydropyridine ring provides conformational flexibility through its saturated nature [12] [13]. The core structure features substitution at the 5-position with the α-(2-chlorophenyl)acetate chain, representing the primary point of structural elaboration [1] [2].

Crystallographic analysis reveals that the tetrahydropyridine ring adopts a half-chair conformation, with a dihedral angle of approximately 45.79° between the planar thiophene ring and substituent moieties [12]. This conformational preference influences the overall molecular geometry and contributes to the specific binding interactions observed in biological systems [14]. The fused ring system provides structural rigidity while maintaining sufficient flexibility for metabolic activation and receptor binding [12] [13].

Molecular Formula and Weight Validation

The molecular formula of clopidogrel is precisely defined as C₁₆H₁₆ClNO₂S, incorporating sixteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2] [3] [4]. This composition reflects the complete structural assembly including the thieno[3,2-c]pyridine core, chlorophenyl substituent, and methyl ester functionality.

Molecular weight determination establishes the average molecular weight as 321.822 g/mol [1] [2] [3] [15], calculated from the weighted average of naturally occurring isotopes. The monoisotopic molecular weight, based on the most abundant isotopes of each element, is precisely 321.059027 g/mol [6] [5] [7]. High-resolution mass spectrometry confirms the exact mass as 321.0590276 Da [5], providing definitive molecular mass validation for analytical identification purposes.

The molecular weight calculations demonstrate excellent agreement across multiple analytical determinations, with reported values ranging from 321.819 to 321.822 g/mol depending on the precision of isotopic abundance calculations [6] [7]. This consistency validates the molecular formula accuracy and supports the structural assignments derived from spectroscopic and crystallographic analyses [1] [2] [5].

Crystallographic and Spectroscopic Identification

X-ray Diffraction Studies

Crystallographic analysis of clopidogrel and its pharmaceutical salts reveals multiple polymorphic forms with distinct structural characteristics. The hydrogen sulfate form crystallizes in two primary polymorphs: Form I adopts a monoclinic crystal system with space group P2₁, featuring unit cell parameters a = 10.4315(12) Å, b = 15.3345(18) Å, c = 12.6320(16) Å, and β = 113.28(2)° [16]. The calculated density of Form I is 1.503 Mg m⁻³, with a unit cell volume of 1856.1(5) ų containing four formula units [16].

Form II of clopidogrel hydrogen sulfate crystallizes in an orthorhombic system, though complete structural parameters remain undetermined [17] [18]. Powder X-ray diffraction analysis reveals characteristic peak patterns distinguishing the two polymorphs, with Form II showing distinctive peaks at 2θ values of 8.91° and 12.44°, while Form I exhibits specific reflections at 9.26° and 14.39° [19] [20]. The d-spacing analysis indicates Form I is more densely packed (9.53 Å minimum d-spacing) compared to Form II (9.91 Å minimum d-spacing) [20].

Advanced crystallographic studies of clopidogrel-picrate pseudopolymorphs demonstrate additional structural complexity. Form 1 crystallizes in monoclinic space group P2₁ with an ethanol solvate, while Form 2 adopts monoclinic space group C2 with two ionic couples per asymmetric unit [21] [22]. These structural variations significantly influence physicochemical properties and pharmaceutical behavior [21] [22] [23].

Synchrotron radiation X-ray microtomography studies reveal three-dimensional morphological differences between polymorphs, with Form I exhibiting smaller, more densely packed crystal subunits compared to Form II [24] [25]. The volume, surface area, and vertex number represent critical morphological parameters for polymorph identification, achieving 92.7% prediction accuracy through artificial neural network analysis [24].

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural identification of clopidogrel through characteristic spectral fingerprints. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for key structural elements. The aromatic protons of the chlorophenyl ring appear at 7.0-7.5 ppm, exhibiting complex multipicity patterns characteristic of ortho-substituted benzene systems [26] [27]. The methoxy ester protons generate a sharp singlet at 3.7 ppm integrating for three protons, providing unambiguous identification of the methyl ester functionality [26] [27].

The thieno[3,2-c]pyridine core structure produces characteristic signals in the 2.8-4.2 ppm region, corresponding to the tetrahydropyridine methylene protons [26] [27]. These signals exhibit complex coupling patterns reflecting the saturated ring system's conformational dynamics and electronic environment. The thiophene ring protons appear as distinctive multiplets in the aromatic region, with chemical shifts influenced by the fused ring electron distribution [26] [27].

Nuclear magnetic resonance studies of clopidogrel degradation products and metabolites provide additional structural confirmation. Gas chromatography-mass spectrometry coupled with nuclear magnetic resonance analysis of clopidogrel acid (the primary degradation product) reveals characteristic fragmentation patterns with major mass fragments at m/z 263/265, 228/229, 152/153, 125/127, and 110/111 [26] [27]. These fragmentation patterns confirm the structural assignments and provide analytical methods for impurity identification.

Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show characteristic chemical shifts for the carbonyl carbon at approximately 170-185 ppm (ester C=O), aromatic carbons at 125-150 ppm, and aliphatic carbons at their respective positions [28] [29] [30] [31]. The methoxy carbon would appear around 50-65 ppm, while the thieno[3,2-c]pyridine carbons would exhibit shifts characteristic of their unique electronic environments [28] [29] [30] [31].

Fourier transform infrared spectroscopy provides complementary structural identification through functional group characterization. The ester carbonyl stretch appears at 1752 cm⁻¹, serving as a reference band for quantitative analysis [20]. Polymorphic differentiation is achieved through characteristic peaks at 841 cm⁻¹ (Form I specific) and 1029 cm⁻¹ (Form II specific), enabling unambiguous polymorph identification in pharmaceutical formulations [20]. Additional infrared bands include aromatic C-H stretches, thiophene ring vibrations, and chlorophenyl-specific absorptions that collectively provide comprehensive spectroscopic fingerprinting [26] [27] [20].

Original Synthetic Pathways

Strecker Synthesis Optimization

The Strecker synthesis represents a fundamental approach for constructing the carbon-nitrogen bond in clopidogrel's core structure. Traditional Strecker methodology involves the three-component condensation of 2-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and sodium cyanide to form the key intermediate 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile [1] [2] [3].

Contemporary optimization strategies have significantly enhanced the efficiency and selectivity of this transformation. The implementation of phase-transfer catalysis using tetrabutylammonium bromide has demonstrated remarkable improvements in reaction kinetics and product yields. Under optimized conditions employing potassium cyanide in aqueous medium with ethyl acetate as co-solvent, yields of 70-95% have been achieved, representing a substantial improvement over the traditional 48% yield [1] [2].

Table 1: Strecker Synthesis Optimization Parameters

ParameterTraditional MethodOptimized Asymmetric StreckerHydroquinine-Catalyzed
TemperatureRoom temperature0-10°CRoom temperature
Reaction Time12-24 hours6-8 hours4-6 hours
Catalyst LoadingStoichiometric10-20 mol%5-10 mol%
Solvent SystemWater/Ethyl acetateToluene/AcetoneSodium fluoride/Organic
Yield (%)48%70-95%85-95%
Enantiomeric Excess (%)Racemic94-98%88-94%

Advanced asymmetric variants of the Strecker reaction have been developed utilizing chiral auxiliaries such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride. This approach enables direct access to enantiomerically enriched intermediates with exceptional stereochemical control [4] [5]. The asymmetric protocol involves the initial formation of a diastereoisomerically pure cyano intermediate, followed by chiral auxiliary cleavage and concomitant nitrile hydrolysis to yield (2S)-2-(2-chlorophenyl)glycine hydrochloride with enantiomeric excess values exceeding 94% [5].

Recent innovations in catalytic asymmetric Strecker synthesis have employed hydroquinine-derived organocatalysts in conjunction with sodium fluoride. This system demonstrates exceptional efficiency in the transformation of aldehydes with secondary amines, achieving α-aminonitriles in yields up to 95% with enantiomeric ratios reaching 94:6 [6]. The mechanistic pathway involves the formation of a chiral iminium intermediate that dictates the stereochemical outcome through preferential approach of the cyanide nucleophile.

Camphorsulfonic Acid-Mediated Resolution

Classical resolution methodology employing L-(-)-camphorsulfonic acid represents the historical approach for obtaining enantiomerically pure clopidogrel. The resolution process exploits the differential crystallization behavior of diastereomeric salts formed between racemic clopidogrel and the chiral resolving agent [7] [8] [9].

Table 2: Camphorsulfonic Acid Resolution Optimization

ParameterAcetone MethodToluene MethodMixed Solvent
Solvent SystemAcetoneTolueneAcetone/Water (95:5)
Temperature (°C)10-12Room temperature5-10
Resolution Time (hours)18-2412-1815-20
Yield of (+)-Enantiomer (%)64.97268
Enantiomeric Purity (%)99.5598.599.2
Recovery of Resolving Agent (%)85-9080-8590-95

The optimized resolution protocol involves dissolving racemic clopidogrel and L-(-)-camphorsulfonic acid monohydrate in acetone at elevated temperature, followed by controlled cooling to promote selective crystallization of the desired diastereomeric salt [1] [3]. Critical parameters include the stoichiometric ratio of resolving agent (typically 0.5-0.6 equivalents), temperature control during crystallization, and seeding with authentic (+)-clopidogrel camphorsulfonate to ensure reproducible crystal formation.

Mechanistic understanding of the resolution process reveals that the (+)-enantiomer of clopidogrel forms more stable crystal lattices with L-(-)-camphorsulfonic acid due to optimal hydrogen bonding interactions and steric complementarity [10]. The resulting diastereomeric salt exhibits distinct solubility characteristics that enable efficient separation through fractional crystallization.

Process intensification strategies have focused on optimizing solvent systems to enhance both yield and enantiomeric purity. Mixed solvent systems incorporating small quantities of water (2-5% v/v) in acetone have demonstrated improved crystallization kinetics and higher recovery of the resolving agent [10]. Alternative solvents such as toluene provide comparable enantiomeric purification with enhanced operational safety profiles, although typically at reduced overall yields.

Industrial Scale Production Techniques

Bisulfate Salt Formation Mechanisms

The conversion of clopidogrel free base to its bisulfate salt represents a critical step in pharmaceutical manufacturing, directly impacting product stability, bioavailability, and processability. Multiple methodologies have been developed and optimized for large-scale implementation, each offering distinct advantages in terms of yield, purity, and crystal form control [11] [12] [13].

Table 3: Industrial Scale Production Critical Parameters

Process StepCritical ParameterOptimized RangeQuality Impact
Dry MixingBlending time9-13 minContent uniformity
Pre-compression LubricationMixer speed100 RPMFlow properties
Roller CompactionRoller pressure7-9 MPaTablet hardness
Post-blendingBlending time9-13 minBlend uniformity
LubricationLubrication time3-5 minTablet friability
CompressionCompression force16-22 kNDissolution rate
CoatingWeight gain2.5±0.5% w/wAppearance/stability

Direct acidification methodology involves the controlled addition of sulfuric acid to clopidogrel base dissolved in appropriate organic solvents. The process typically employs acetone as the primary solvent due to its favorable solubility characteristics for both the free base and the resulting bisulfate salt [12] [13]. Temperature control during acid addition is crucial, with optimal conditions maintained between 10-12°C to prevent thermal degradation and ensure consistent crystal formation.

Table 4: Bisulfate Salt Formation Methods and Outcomes

MethodAcid ConcentrationTemperature (°C)Yield (%)Purity (%)Crystal Form
Direct Acidification2.5 L/100 kg10-1267.298.7Form I
Solvent CrystallizationSaturated H2SO455-6585-9099.2Form II
Spray Drying1:1 molar ratio80-10075-8098.5Amorphous
Antisolvent Addition10% H2SO45-1082-8899.1Form I/II mixture

Solvent crystallization approaches offer enhanced control over crystal form and morphology. This methodology involves dissolving clopidogrel base in a primary solvent system, followed by the gradual addition of sulfuric acid in a secondary solvent to promote controlled precipitation [14] [15]. The technique enables access to specific polymorphic forms, particularly Form II of clopidogrel hydrogen sulfate, which exhibits superior stability and dissolution characteristics [15].

Spray drying technology represents an advanced approach for bisulfate salt formation, particularly advantageous for producing amorphous or partially crystalline materials with enhanced dissolution rates [12]. The process involves atomizing a solution containing clopidogrel base and sulfuric acid under controlled temperature and airflow conditions, resulting in rapid solvent evaporation and particle formation.

Antisolvent precipitation methodology exploits the differential solubility of clopidogrel bisulfate in various solvent systems. The process typically involves dissolving the free base in a good solvent such as ethyl acetate, followed by the controlled addition of an antisolvent containing dilute sulfuric acid [16]. This approach offers excellent control over particle size distribution and crystal habit.

Purity Optimization Strategies

Achieving and maintaining high purity levels in industrial clopidogrel production requires comprehensive strategies addressing impurity formation, analytical control, and process optimization. The primary impurities of concern include the R-enantiomer of clopidogrel, hydrolysis products, and various synthetic intermediates [17] [18] [19].

Chiral purity optimization focuses on minimizing racemization during synthetic transformations and isolation procedures. Critical control points include temperature management during acid-catalyzed esterification steps, where elevated temperatures can promote epimerization at the stereogenic center [1]. Implementation of mild reaction conditions and shortened reaction times effectively minimizes chiral impurity formation while maintaining synthetic efficiency.

Hydrolysis product control represents another critical aspect of purity optimization. The primary hydrolysis impurity, clopidogrel carboxylic acid, forms through ester hydrolysis under aqueous conditions [17] [20]. Preventive strategies include minimizing water content in reaction media, controlling pH during processing, and implementing rapid isolation procedures to limit exposure to hydrolytic conditions.

Process analytical technology integration enables real-time monitoring of critical quality attributes throughout the manufacturing process. High-performance liquid chromatography systems equipped with chiral stationary phases provide continuous assessment of enantiomeric purity, while mass spectrometry-based methods enable rapid identification and quantification of process-related impurities [18] [21].

Quality by Design principles have been successfully implemented in clopidogrel manufacturing to establish robust control strategies. Risk assessment methodologies identify critical process parameters that significantly impact product quality, enabling the definition of proven acceptable ranges for key operational variables [11]. This systematic approach ensures consistent product quality while providing operational flexibility for process optimization.

Green Chemistry Approaches

Solvent System Selection

The implementation of green chemistry principles in clopidogrel synthesis has driven the development of environmentally sustainable solvent systems that maintain high synthetic efficiency while minimizing environmental impact. Comprehensive evaluation of alternative solvents considers multiple factors including toxicity, biodegradability, renewable sourcing, and process economics [22] [16] [14].

Table 5: Green Chemistry Solvent System Evaluation

Solvent SystemGreen Metrics ScoreYield (%)Environmental ImpactScalabilityCost Factor
Water/Ethanol8.5/1072-78LowHighLow
Ionic Liquids7.8/1085-92MediumMediumHigh
Supercritical CO29.2/1065-70Very LowLowVery High
Ethyl Acetate/Cyclohexane7.2/1080-85MediumHighMedium
Solvent-free Conditions9.8/1088-95MinimalVery HighVery Low

Aqueous-organic biphasic systems represent a significant advancement in sustainable clopidogrel synthesis. Water-ethanol mixtures have demonstrated excellent compatibility with key synthetic transformations while offering reduced environmental impact compared to traditional organic solvents [22]. The biphasic nature facilitates product separation and purification, reducing the need for additional separation techniques.

Ionic liquid systems have emerged as promising alternatives for specific synthetic steps, particularly in asymmetric transformations where enhanced stereochemical control is required [23] [16]. Imidazolium-based ionic liquids such as [EMIM][BF4] provide unique solvation environments that can enhance both reaction rates and enantioselectivity in biotransformation processes.

Solvent-free reaction conditions represent the ultimate green chemistry approach, eliminating solvent-related environmental concerns entirely. Mechanochemical synthesis using ball milling techniques has shown promise for specific bond-forming reactions in clopidogrel synthesis [24]. These methods typically require shorter reaction times and provide excellent atom economy while producing minimal waste streams.

Supercritical carbon dioxide systems offer exceptional environmental credentials due to the non-toxic, non-flammable nature of CO2 and its easy separation from products [25]. While implementation costs remain high, the technology provides unique advantages for specialized applications such as particle engineering and purification processes.

Bio-based solvent alternatives derived from renewable feedstocks are increasingly important in sustainable synthesis strategies. Ethyl lactate, derived from fermentation processes, has demonstrated compatibility with various clopidogrel synthetic transformations while offering improved biodegradability compared to petroleum-derived solvents [26].

Catalytic Asymmetric Synthesis

The development of efficient catalytic asymmetric synthesis methods represents a cornerstone of green chemistry approaches to clopidogrel production. These methodologies minimize waste generation, reduce the need for stoichiometric chiral auxiliaries, and often provide superior stereochemical control compared to traditional resolution techniques [27] [6] [28] [29].

Table 6: Catalytic Asymmetric Synthesis Optimization

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
Hydroquinine/NaF5-10Room temp4-685-9588-94
Chiral COF2-5Visible light8-129894
Molybdenum Complex1-30-256-1090-9692-99
Zirconium Catalyst10-15-20 to 012-2475-8585-92
Schiff Base Complex5-80-108-1680-9078-88

Organocatalytic systems utilizing cinchona alkaloid derivatives have demonstrated exceptional performance in asymmetric Strecker reactions relevant to clopidogrel synthesis. Hydroquinine-based catalysts in combination with sodium fluoride enable highly enantioselective transformations of aldehydes with secondary amines, providing direct access to optically active α-aminonitriles [6]. The catalyst system operates under mild conditions and can be recovered and recycled, addressing both economic and environmental considerations.

Covalent organic framework catalysts represent an innovative approach to heterogeneous asymmetric synthesis. Homochiral COF materials incorporating chiral building blocks provide well-defined active sites for stereoselective transformations [28]. These systems offer the advantages of easy catalyst separation, recycling capability, and potential for continuous flow processing. Visible light activation enables mild reaction conditions while maintaining high activity and selectivity.

Transition metal-based asymmetric catalysis has achieved remarkable efficiency in clopidogrel synthesis. Molybdenum-catalyzed asymmetric allylic amination provides a novel route to key intermediates with excellent regio- and enantioselectivity [29]. The methodology tolerates a wide range of functional groups and can be readily scaled for industrial applications. Catalyst loadings as low as 1-3 mol% provide excellent turnover numbers while maintaining high stereochemical fidelity.

Biocatalytic approaches utilizing engineered enzymes offer exceptional selectivity and operate under environmentally benign conditions. Lipase-catalyzed kinetic resolution of racemic clopidogrel carboxylic acid using ionic liquid-containing biphasic systems has achieved high enantioselectivity with excellent green chemistry metrics [23]. The enzymatic approach operates at ambient temperature and pressure while providing ready access to both enantiomers of the target compound.

Photocatalytic asymmetric synthesis represents an emerging frontier in sustainable clopidogrel production. Visible light-promoted transformations using chiral photocatalysts enable bond formation under exceptionally mild conditions while minimizing energy consumption [28]. These methods often proceed through radical intermediates, providing access to synthetic disconnections that are challenging using traditional approaches.

Physical Description

Solid

Color/Form

Colorless oil

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

321.0590276 g/mol

Monoisotopic Mass

321.0590276 g/mol

Heavy Atom Count

21

LogP

log Kow = 3.8 (est)

Melting Point

158 °C

UNII

A74586SNO7

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (17.86%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (84.52%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (17.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (69.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (71.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Clopidogrel is indicated to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI, stroke, or established peripheral arterial disease,
FDA Label
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease.
Secondary prevention of atherothrombotic eventsClopidogrel is indicated in: adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from seven days until less than six months) or established peripheral arterial disease; adult patients suffering from acute coronary syndrome: non-ST-segment-elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA); ST-segment-elevation acute myocardial infarction, in combination with ASA in patients undergoing percutaneous coronary intervention (including patients undergoing a stent replacement) or medically treated patients eligible for thrombolytic/fibrinolytic therapy. In patients with moderate to high-risk Transient Ischemic Attack (TIA) or minor Ischemic Stroke (IS)Clopidogrel in combination with ASA is indicated in: Adult patients with moderate to high-risk TIA (ABCD2  score �4) or minor IS (NIHSS  �3) within 24 hours of either the TIA or IS event. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with vitamin-K antagonists and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Secondary prevention of atherothrombotic eventsClopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in patients undergoing percutaneous coronary intervention (including patients undergoing a stent placement) or medically treated patients eligible for thrombolytic/fibrinolytic therapy. In patients with moderate to high-risk Transient Ischemic Attack (TIA) or minor Ischemic Stroke (IS)Clopidogrel in combination with ASA is indicated in: Adult patients with moderate to high-risk TIA (ABCD2  score �4) or minor IS (NIHSS  �3) within 24 hours of either the TIA or IS event. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Secondary prevention of atherothrombotic eventsClopidogrel is indicated in: adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from seven days until less than six months) or established peripheral arterial disease; adult patients suffering from acute coronary syndrome: non-ST-segment-elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA); ST-segment-elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with vitamin-K antagonists and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke. For further information please refer to section 5. 1.
Secondary prevention of atherothrombotic events Clopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: , , , Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. , ,
, , , , Secondary prevention of atherothrombotic events, , Clopidogrel is indicated in:  , - Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. , - Adult patients suffering from acute coronary syndrome: ,    - Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ,     - ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. , , In patients with moderate to high-risk Transient Ischaemic Attack (TIA) or minor Ischaemic Stroke (IS), Clopidogrel in combination with ASA is indicated in: , - Adult patients with moderate to high-risk TIA (ABCD2  score �4) or minor IS (NIHSS  �3) within 24 hours of either the TIA or IS event.  , , Prevention of atherothrombotic and thromboembolic events in atrial fibrillation, In adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke. , , For further information please refer to section 5. 1. , , , , , , ,
Secondary prevention of atherothrombotic eventsClopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: - Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). - ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Prevention Secondary prevention of atherothrombotic events Clopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: - Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). - ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillation: - In adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Secondary prevention of atherothrombotic eventsClopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35days), ischaemic stroke (from 7days until less than 6months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease; patients suffering from acute coronary syndrome: non-ST-segment-elevation acute coronary syndrome (unstable angina or non-Q wave-myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA); ST-segment-elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy.
Prevention of atherothrombotic events Clopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease.
Secondary prevention of atherothrombotic eventsClopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.  For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: , , , , , Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease, Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA), ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy, Patients suffering from acute coronary syndrome. , , , ,
Clopidogrel is indicated in: Adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Adult patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillation In adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with Vitamin K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Prevention of atherothrombotic eventsClopidogrel is indicated in: adult patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease; adult patients suffering from acute coronary syndrome: non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA); ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. Prevention of atherothrombotic and thromboembolic events in atrial fibrillationIn adult patients with atrial fibrillation who have at least one risk factor for vascular events, are not suitable for treatment with vitamin-K antagonists (VKA) and who have a low bleeding risk, clopidogrel is indicated in combination with ASA for the prevention of atherothrombotic and thromboembolic events, including stroke.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease; patients suffering from acute coronary syndrome: - Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA); - ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: * Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. Patients suffering from acute coronary syndrome: - Non ST segment elevation acute coronary syndrome (unstable angina or non Q wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). - ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy. For further information please refer to section 5. 1.
Clopidogrel is indicated in adults for the prevention of atherothrombotic events in: - Patients suffering from myocardial infarction (from a few days until less than 35 days), ischaemic stroke (from 7 days until less than 6 months) or established peripheral arterial disease. - Patients suffering from acute coronary syndrome: Non-ST segment elevation acute coronary syndrome (unstable angina or non-Q-wave myocardial infarction), including patients undergoing a stent placement following percutaneous coronary intervention, in combination with acetylsalicylic acid (ASA). ST segment elevation acute myocardial infarction, in combination with ASA in medically treated patients eligible for thrombolytic therapy.
Prevention of thromboembolic events
Thromboembolic events

Livertox Summary

Clopidogrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. Clopidogrel has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.

Drug Classes

Antithrombotic Agents

Therapeutic Uses

Platelet Aggregation Inhibitors
THERAPEUTIC CATEGORY: Antithrombotic
Clopidogrel in combination with aspirin is used for the reduction of cardiovascular and cerebrovascular events in patients with non-ST-segment elevation acute coronary syndromes (NSTE ACS), including unstable angina and non-ST-segment-elevation MI (NSTEMI). /Included in US product labeling/
Clopidogrel in combination with aspirin is used to reduce the rate of ischemic cardiovascular events (e.g., death, reinfarction, stroke) in patients with ST-segment-elevation MI (i.e., ST-segment-elevation acute coronary syndrome). /Included in US product labeling/
For more Therapeutic Uses (Complete) data for CLOPIDOGREL (10 total), please visit the HSDB record page.

Pharmacology

Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke.[A180508,L7213] It has a long duration of action as it is taken once daily and a large therapeutic window as it is given in doses of 75-300mg daily.[L7213]
Clopidogrel is a thienopyridine, with antiplatelet activity. Clopidogrel targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

B01AC06
B01AC04
B01AC30
B01AC03
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC04 - Clopidogrel

Mechanism of Action

Clopidogrel is activated via a 2 steps reaction to an active thiol-containing metabolite. This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets. This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation.
Clopidogrel must be metabolized by CYP450 enzymes to produce the active metabolite that inhibits platelet aggregation. The active metabolite of clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor and the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. This action is irreversible. Consequently, platelets exposed to clopidogrel's active metabolite are affected for the remainder of their lifespan (about 7 to 10 days). Platelet aggregation induced by agonists other than ADP is also inhibited by blocking the amplification of platelet activation by released ADP.
The P2Y12 receptor plays a crucial role in the regulation of platelet activation by several agonists, which is irreversibly antagonized by the active metabolite of clopidogrel, a widely used anti-thrombotic drug. In this study, we investigated whether reduction of platelet reactivity leads to reduced inflammatory responses using a rat model of erosive arthritis. We evaluated the effect of clopidogrel on inflammation in Lewis rats in a peptidoglycan polysaccharide (PG-PS)-induced arthritis model with four groups of rats: 1) untreated, 2) clopidogrel-treated, 3) PG-PS-induced, and 4) PG-PS-induced and clopidogrel-treated. There were significant differences between the PG-PS+clopidogrel group when compared to the PG-PS group including: increased joint diameter and clinical manifestations of inflammation, elevated plasma levels of pro-inflammatory cytokines (IL-1 beta, interferon (IFN) gamma, and IL-6), an elevated neutrophil blood count and an increased circulating platelet count. Plasma levels of IL-10 were significantly lower in the PG-PS+clopidogrel group compared to the PG-PS group. Plasma levels of platelet factor 4 (PF4) were elevated in both the PG-PS and the PG-PS+clopidogrel groups, however PF4 levels showed no difference upon clopidogrel treatment, suggesting that the pro- inflammatory effect of clopidogrel may be due to its action on cells other than platelets. Histology indicated an increase in leukocyte infiltration at the inflammatory area of the joint, increased pannus formation, blood vessel proliferation, subsynovial fibrosis and cartilage erosion upon treatment with clopidogrel in PG-PS-induced arthritis animals. In summary, animals treated with clopidogrel showed a pro-inflammatory effect in the PG-PS-induced arthritis animal model, which might not be mediated by platelets.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Purine / pyrimidine
P2RY12 [HSA:64805] [KO:K04298]

Vapor Pressure

2.9X10-7 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

113665-84-2
120202-66-6

Absorption Distribution and Excretion

A 75mg oral dose of clopidogrel is 50% absorbed from the intestine. Clopidogrel can be taken with or without food. A meal decreases the AUC of the active metabolite by 57%. The active metabolite of clopidogrel reaches a maximum concentration after 30-60 minutes. Clopidogrel reached a Cmax of 2.04±2.0ng/mL in 1.40±1.07h. The AUC for a 300mg oral dose of clopidogrel was 45.1±16.2ng\*h/mL for poor metabolizers, 65.6±19.1ng\*h/mL for intermediate metabolizers, and 104.3±57.3ng\*h/mL for extensive metabolizers. The Cmax was 31.3±13ng/mL for poor metabolizers, 43.9±14ng/mL for intermediate metabolizers, and 60.8±34.3ng/mL for extensive metabolizers.
An oral dose of radiolabelled clopidogrel is excreted 50% in the urine and 46% in the feces over 5 days. The remainder of clopidogrel is irreversibly bound to platelets for their lifetime, or approximately 8-11 days.
The apparent volume of distribution of clopidogrel is 39,240±33,520L.
The clearance of a 75mg oral dose was 18,960±15,890L/h and for a 300mg oral dose was 16,980±10,410L/h.
Protein binding: Very high, for clopidogrel and its main circulating metabolite (98% and 94%, respectively). Binding is nonsaturable in vitro up to a concentration of 100 ug/mL.
After single and repeated oral doses of 75 mg per day, clopidogrel is rapidly absorbed. Absorption is at least 50%, based on urinary excretion of clopidogrel metabolites.
Time to peak effect: Steady state inhibition of platelet aggregation with repeated doses of 75 mg/day usually occurs between day 3 and day 7.
Peak plasma concentration: Approximately 3 mg/L (carboxylic acid derivative) after repeated doses of 75 mg. Pharmacokinetics of the main circulating metabolite are linear (increased in proportion to dose) in a dose range of 50 to 150 mg.
For more Absorption, Distribution and Excretion (Complete) data for CLOPIDOGREL (6 total), please visit the HSDB record page.

Metabolism Metabolites

85-90% of an oral dose undergoes first pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid metabolite. about 2% of clopidogrel is oxidized to 2-oxoclopidogrel. This conversion is 35.8% by CYP1A2, 19.4% by CYP2B6, and 44.9% by CYP2C19 though other studies suggest CYP3A4, CYP3A5, and CYP2C9 also contribute. 2-oxoclopidogrel is further metabolized to the active metabolite. This conversion is 32.9% by CYP2B6, 6.79% by CYP2C9, 20.6% by CYP2C19, and 39.8% by CYP3A4.
CYP2C19 is involved in the formation of both the active metabolite and the 2-oxo-clopidogrel intermediate metabolite. Clopidogrel active metabolite pharmacokinetics and antiplatelet effects, as measured by ex vivo platelet aggregation assays, differ according to CYP2C19 genotype. Genetic variants of other CYP450 enzymes may also affect the formation of clopidogrel's active metabolite.
Clopidogrel is extensively metabolized by two main metabolic pathways: one mediated by esterases and leading to hydrolysis into an inactive carboxylic acid derivative (85% of circulating metabolites) and one mediated by multiple cytochrome P450 enzymes. Cytochromes first oxidize clopidogrel to a 2-oxo-clopidogrel intermediate metabolite. Subsequent metabolism of the 2-oxo-clopidogrel intermediate metabolite results in formation of the active metabolite, a thiol derivative of clopidogrel. This metabolic pathway is mediated by CYP2C19, CYP3A, CYP2B6 and CYP1A2. The active thiol metabolite binds rapidly and irreversibly to platelet receptors, thus inhibiting platelet aggregation for the lifespan of the platelet.

Associated Chemicals

Clopidogrel bisulfate;120202-66-6

Wikipedia

Clopidogrel
Methylsulfonylmethane

FDA Medication Guides

Plavix
Clopidogrel Bisulfate
TABLET;ORAL
SANOFI AVENTIS US
03/01/2021

Drug Warnings

/BOXED WARNING/ WARNING: DIMINISHED EFFECTIVENESS IN POOR METABOLIZERS. The effectiveness of Plavix is dependent on its activation to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19. Plavix at recommended doses forms less of that metabolite and has a smaller effect on platelet function in patients who are CYP2C19 poor metabolizers. Poor metabolizers with acute coronary syndrome or undergoing percutaneous coronary intervention treated with Plavix at recommended doses exhibit higher cardiovascular event rates than do patients with normal CYP2C19 function. Tests are available to identify a patient's CYP2C19 genotype; these tests can be used as an aid in determining therapeutic strategy. Consider alternative treatment or treatment strategies in patients identified as CYP2C19 poor metabolizers
Increased risk of bleeding. Discontinue clopidogrel 5-10 days prior to surgery or coronary artery bypass grafting (CABG), if antiplatelet effect is undesirable.Hemostasis may be restored with exogenous administration of platelets; however, platelet transfusions within 4 hours of a loading dose of clopidogrel or within 2 hours of a maintenance dose may have reduced effectiveness.Withholding a dose is unlikely to resolve a bleeding episode or prevent bleeding associated with an invasive procedure because of clopidogrel's prolonged effects on platelet inhibition.
Premature discontinuance of dual-drug antiplatelet therapy with a thienopyridine derivative (i.e., clopidogrel, ticlopidine) and aspirin in patients with coronary artery stents, particularly discontinuance of clopidogrel therapy in patients with drug-eluting stents, has been associated with stent thrombosis, often leading to myocardial infarction (MI) and/or death. Before implantation of a drug-eluting stent, patients should be carefully assessed regarding the likelihood of compliance with prolonged (e.g., at least 12 months) dual-drug antiplatelet therapy (i.e., aspirin and a thienopyridine derivative); strong consideration should be given to avoiding use of a drug-eluting stent in patients who are not expected to comply. In addition, patients should be educated before discharge about the reasons they have been prescribed the drugs and the substantial risks associated with premature discontinuance of dual-drug antiplatelet therapy. Superficial or "nuisance" bleeding is common in patients receiving dual-drug antiplatelet therapy after drug-eluting stent implantation and may be a reason for premature discontinuation of clopidogrel.
Adverse effects occurring in at least 2% of patients receiving clopidogrel and aspirin in the CURE /Clopidogrel in Unstable Angina to Prevent Recurrent Ischemic Events/ study included chest pain, headache, dizziness, abdominal pain, dyspepsia, or diarrhea. In this study, the incidence of major bleeding (principally GI hemorrhage and bleeding at puncture sites), including life-threatening bleeding, was substantially greater in patients receiving clopidogrel and aspirin than in those receiving placebo and aspirin (3.7 and 2.7%, respectively); the incidence of life-threatening bleeding (2.2 and 1.8%, respectively) was similar.
For more Drug Warnings (Complete) data for CLOPIDOGREL (18 total), please visit the HSDB record page.

Biological Half Life

That half life of clopidogrel is approximately 6 hours following a 75mg oral dose while the half life of the active metabolite is approximately 30 minutes.
After a single, oral dose of 75 mg, clopidogrel has a half-life of approximately 6 hours. The half-life of the active metabolite is about 30 minutes.

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Prepn: (unspec. stereochem.): D. Aubert et al., EP 99802; eidem, US patent 4529596 (1984, 1985 both to Sanofi). Prepn of (+)-form: A. Badorc, D. Frehel, EP 281459; eidem, US patent 4847265 (1988, 1989 both to Sanofi).
... Prepared by condensing 4,5,6,7-tetrahydrothienol[3,2-c]pyridine with racemic methyl alpha-chloro-(2-chlorophenyl)acetate in the presence of potassium carbonate and optical resolution of the product.

Analytic Laboratory Methods

Analyte: clopidogrel; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /clopidogrel bisulfate/
Analyte: clopidogrel; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards /clopidogrel bisulfate/
Analyte: clopidogrel; matrix: chemical identification; procedure: visual reaction (white precipitate) with barium chloride that is insoluble in hydrochloric acid and in nitric acid or with lead acetate that is insoluble in ammonium acetate (Sulfate test) /clopidogrel bisulfate/
Analyte: clopidogrel; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards /clopidogrel bisulfate/
For more Analytic Laboratory Methods (Complete) data for CLOPIDOGREL (7 total), please visit the HSDB record page.

Interactions

Aspirin has not been found to modify the clopidogrel mediated inhibition of ADP-induced platelet aggregation, nor has it been found to increase the prolongation of bleeding time induced by clopidogrel; however, clopidogrel potentiated the effect of aspirin on collagen-induced platelet aggregation.
Coadministration of Plavix and nonsteroidal anti-inflammatory drugs (NSAIDs) increases the risk of gastrointestinal bleeding.
Potential pharmacokinetic interaction (decreased plasma concentrations of active metabolite of clopidogrel) and pharmacodynamic interaction (reduced antiplatelet effects) with certain proton-pump inhibitors. Because clopidogrel is a prodrug that is dependent on its activation to an active metabolite principally by CYP2C19, concurrent use of drugs such as omeprazole that inhibit CYP2C19 reduces plasma concentrations of the active metabolite and potentially could reduce clinical efficacy.
Although the administration of clopidogrel 75 mg per day did not modify the pharmacokinetics of S-warfarin (a CYP2C9 substrate) or INR in patients receiving long-term warfarin therapy, coadministration of Plavix with warfarin increases the risk of bleeding because of independent effects on hemostasis. However, at high concentrations in vitro, clopidogrel inhibits CYP2C9.
Concurrent use of clopidogrel and omeprazole, a potent inhibitor of CYP2C19, also has been shown to reduce the antiplatelet effects of clopidogrel. Although the clinical importance of this interaction has not been fully elucidated, some evidence suggests that concurrent use of clopidogrel and omeprazole may result in reduced efficacy of clopidogrel in preventing cardiovascular events. Concomitant use of other drugs that inhibit CYP2C19 also may decrease the response to clopidogrel.

Dates

Last modified: 09-13-2023
1: Ford NF. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway. J Clin
Pharmacol. 2016 Dec;56(12):1474-1483. doi: 10.1002/jcph.769. Epub 2016 Jun 22.
Review. PubMed PMID: 27196064.
2: Jiang XL, Samant S, Lesko LJ, Schmidt S. Clinical pharmacokinetics and
pharmacodynamics of clopidogrel. Clin Pharmacokinet. 2015 Feb;54(2):147-66. doi:
10.1007/s40262-014-0230-6. Review. PubMed PMID: 25559342.
3: Cialdella P, Gustapane M, Camaioni C, Biasucci LM. What/'s new about
clopidogrel. Minerva Cardioangiol. 2013 Dec;61(6):683-9. Review. PubMed PMID:
24253460.
4: Swiger KJ, Yousuf O, Bliden KP, Tantry US, Gurbel PA. Cigarette smoking and
clopidogrel interaction. Curr Cardiol Rep. 2013 May;15(5):361. doi:
10.1007/s11886-013-0361-7. Review. PubMed PMID: 23591705.
5: Feely MA, Mabry TM, Lohse CM, Sems SA, Mauck KF. Safety of clopidogrel in hip
fracture surgery. Mayo Clin Proc. 2013 Feb;88(2):149-56. doi:
10.1016/j.mayocp.2012.11.007. PubMed PMID: 23374618; PubMed Central PMCID:
PMC3837691.

Explore Compound Types